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molecular formula C11H7Cl2N3O B8396573 6-Chloro-N-(2-chloro-5-pyridyl)-3-pyridinecarboxamide

6-Chloro-N-(2-chloro-5-pyridyl)-3-pyridinecarboxamide

Cat. No. B8396573
M. Wt: 268.10 g/mol
InChI Key: KOYYANHEKPODKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06794397B2

Procedure details

The title compound was prepared from 6-chloronicotinoyl chloride and 5-amino-2-chloropyridine as a white solid as described in Example 1. 1H NMR (CDCl3): 8.89-8.84 (m, 1H), 8.52 (d, J=2.1, 1H), 8.27-8.23 (m, 1H), 8.21-8.17 (m, 1H), 7.83 (s, 1H), 7.53-7.50 (m, 1H), 7.39 (d, J=8.7, 1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([C:6](Cl)=[O:7])=[CH:4][N:3]=1.[NH2:11][C:12]1[CH:13]=[CH:14][C:15]([Cl:18])=[N:16][CH:17]=1>>[Cl:1][C:2]1[N:3]=[CH:4][C:5]([C:6]([NH:11][C:12]2[CH:13]=[CH:14][C:15]([Cl:18])=[N:16][CH:17]=2)=[O:7])=[CH:9][CH:10]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=C(C(=O)Cl)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C=CC(=NC1)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=N1)C(=O)NC=1C=CC(=NC1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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